Phosphonic acid, 1,12-dodecanediylbis-

Description

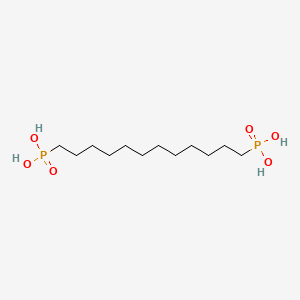

Structure

3D Structure

Properties

IUPAC Name |

12-phosphonododecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O6P2/c13-19(14,15)11-9-7-5-3-1-2-4-6-8-10-12-20(16,17)18/h1-12H2,(H2,13,14,15)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPFDRNIALBIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCP(=O)(O)O)CCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074930 | |

| Record name | Phosphonic acid, 1,12-dodecanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7450-59-1 | |

| Record name | P,P′-1,12-Dodecanediylbis[phosphonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7450-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P,P'-1,12-dodecanediylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007450591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P'-1,12-dodecanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, 1,12-dodecanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P,P'-1,12-dodecanediylbis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"chemical structure of P,P′-1,12-dodecanediylbis[phosphonic acid]"

An In-Depth Technical Guide to P,P′-1,12-dodecanediylbis[phosphonic acid]

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of P,P′-1,12-dodecanediylbis[phosphonic acid], a molecule of significant interest in materials science, surface chemistry, and biomedical engineering. We will delve into its fundamental chemical structure, synthesis, characterization, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction and Molecular Overview

P,P′-1,12-dodecanediylbis[phosphonic acid] (also known as 1,12-dodecanebisphosphonic acid) is an organophosphorus compound characterized by a bifunctional, amphiphilic structure.[1] It consists of a long, flexible twelve-carbon aliphatic chain (dodecane), which imparts hydrophobic properties, and is terminated at both ends by highly polar phosphonic acid [-PO(OH)₂] groups.[1][2] This unique architecture allows the molecule to act as a robust molecular linker, capable of bridging inorganic surfaces and organic or biological entities.

The phosphonic acid head groups are powerful ligands for a wide range of metal and metal oxide surfaces, enabling the formation of dense, ordered, and highly stable self-assembled monolayers (SAMs).[2][3][4][5] This property is central to its application in surface functionalization, corrosion inhibition, and the fabrication of advanced materials for electronics and medical implants.[1][6] In the context of drug development, long-chain bisphosphonates are explored for their potential in bone-targeted delivery systems, leveraging the strong affinity of the phosphonate moiety for calcium phosphate in hydroxyapatite, the primary mineral component of bone.[7][8][9]

Chemical Structure and Physicochemical Properties

The structural foundation of the molecule is the saturated C₁₂ alkane chain, which provides a defined length and conformational flexibility.[10] The terminal phosphonic acid groups are tetrahedral and can engage in strong multidentate (bidentate or tridentate) binding with surface hydroxyl groups on metal oxides.[11][12]

Caption: Chemical structure of P,P′-1,12-dodecanediylbis[phosphonic acid].

Table 1: Core Physicochemical and Identification Properties

| Property | Value | Source(s) |

| CAS Number | 7450-59-1 | [1][6][13] |

| Molecular Formula | C₁₂H₂₈O₆P₂ | [1][13][14] |

| Molecular Weight | 330.29 g/mol | [1][6][13] |

| Appearance | White solid | [6] |

| Melting Point | 181-187 °C | [6] |

| Synonyms | 1,12-Dodecanebisphosphonic acid, (12-Phosphonododecyl)phosphonic acid | [1][6] |

| SMILES | C(P(=O)(O)O)CCCCCCCCCCCP(=O)(O)O | [1][14] |

| InChI Key | BEPFDRNIALBIKQ-UHFFFAOYSA-N | [1][14] |

| pKa (Predicted) | 2.34 ± 0.10 | [6] |

Synthesis and Characterization

General Synthesis Pathway

The synthesis of α,ω-alkanebisphosphonic acids is typically achieved through a two-step process involving the Michaelis-Arbuzov reaction followed by acidic hydrolysis.[15][16] This approach offers high yields and purity. The initial step involves the reaction of an α,ω-dihaloalkane (e.g., 1,12-dibromododecane) with a trialkyl phosphite, such as triethyl phosphite. This reaction forms a tetraalkyl phosphonate ester intermediate. The choice of a high-boiling-point phosphite is strategic, as it allows the reaction to be driven to completion at elevated temperatures, ensuring disubstitution. The subsequent dealkylation of the phosphonate ester to the final phosphonic acid is most reliably achieved by refluxing with concentrated hydrochloric acid or by using the milder McKenna reaction (bromotrimethylsilane followed by methanolysis).[15]

Sources

- 1. CAS 7450-59-1: P,P′-1,12-Dodecanediylbis[phosphonic acid] [cymitquimica.com]

- 2. Buy Phosphonic acid, 1,12-dodecanediylbis- | 7450-59-1 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. (12-Phosphonododecyl)phosphonic acid | 7450-59-1 [chemicalbook.com]

- 7. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 9. researchgate.net [researchgate.net]

- 10. Alkane - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 14. PubChemLite - 1,12-dodecanediylbis(phosphonic acid) (C12H28O6P2) [pubchemlite.lcsb.uni.lu]

- 15. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to GSK3787: A Selective PPARδ Antagonist

Note to the Reader: The CAS number provided in the topic, 7450-59-1, corresponds to (12-Phosphonododecyl)phosphonic acid, a compound primarily used in materials science. However, the specified audience and the nature of the requested in-depth technical guide strongly suggest an interest in a pharmacological agent. It is highly probable that the intended compound was GSK3787 , a well-researched PPARδ antagonist with the CAS number 188591-46-0 . This guide will focus on GSK3787 to align with the apparent intent of the request for a resource for researchers and drug development professionals.

This guide provides a comprehensive overview of GSK3787, a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). We will delve into its chemical properties, mechanism of action, and its applications as a research tool in various disease models, providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction to GSK3787: Unraveling a Key Tool for PPARδ Research

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in metabolism and inflammation. The δ isoform, PPARδ, has garnered significant interest as a therapeutic target for metabolic diseases and cancer. The development of selective modulators is paramount to understanding its function. GSK3787 has emerged as a critical chemical probe for delineating the physiological and pathophysiological roles of PPARδ. It is a potent and selective antagonist that has been instrumental in advancing our understanding of this receptor.[1][2]

Physicochemical and Pharmacokinetic Profile of GSK3787

A thorough understanding of the physicochemical and pharmacokinetic properties of a compound is fundamental to its application in both in vitro and in vivo studies.

| Property | Value | Source |

| IUPAC Name | 4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide | [2] |

| CAS Number | 188591-46-0 | [1][3] |

| Molecular Formula | C₁₅H₁₂ClF₃N₂O₃S | [1] |

| Molecular Weight | 392.78 g/mol | [1] |

| pIC₅₀ | 6.6 | [1][4] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Bioavailability (Mice) | 77 ± 17% (oral) | [4] |

| Half-life (Mice) | 2.7 ± 1.1 hours (oral) | [4] |

GSK3787 exhibits pharmacokinetic properties that make it suitable for in vivo studies in mice.[4] Following oral administration, it demonstrates good exposure and bioavailability.[4]

Mechanism of Action: Selective and Irreversible Antagonism of PPARδ

GSK3787 functions as a selective and irreversible antagonist of PPARδ.[3][4] Its selectivity is a key feature, as it shows no significant affinity for the other PPAR isoforms, PPARα and PPARγ, at concentrations where it potently inhibits PPARδ.[1][4]

The irreversibility of GSK3787's binding is attributed to its covalent modification of a cysteine residue within the ligand-binding domain of PPARδ.[3] This covalent interaction leads to a sustained antagonism of the receptor.

The functional consequence of GSK3787 binding is the inhibition of both basal and ligand-induced PPARδ activity. In the presence of a PPARδ agonist, such as GW0742, GSK3787 effectively antagonizes the agonist-induced expression of PPARδ target genes, including Angiopoietin-like 4 (ANGPTL4) and Adipose Differentiation-Related Protein (ADRP).[2][5] This has been demonstrated in various cell types, including mouse fibroblasts, keratinocytes, and human cancer cell lines.[2][5]

Figure 1: Simplified workflow of PPARδ antagonism by GSK3787.

Experimental Protocols and Applications in Research

GSK3787 serves as an invaluable tool for investigating the multifaceted roles of PPARδ in health and disease.

A common application of GSK3787 is to demonstrate the PPARδ-dependence of a biological effect in cell culture.

Experimental Protocol: Antagonism of Agonist-Induced Gene Expression

-

Cell Culture: Plate cells of interest (e.g., fibroblasts, keratinocytes, or cancer cell lines) in appropriate culture medium and allow them to adhere overnight.[5]

-

Treatment:

-

Pre-treat cells with GSK3787 (e.g., 1 µM) for a specified period (e.g., 1 hour).

-

Add a PPARδ agonist (e.g., 50 nM GW0742) to the culture medium.[3]

-

Include appropriate controls: vehicle-only, agonist-only, and GSK3787-only.

-

-

Incubation: Incubate the cells for a duration sufficient to observe changes in target gene expression (e.g., 6-24 hours).

-

Analysis:

-

Isolate total RNA from the cells.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of known PPARδ target genes (e.g., ANGPTL4, ADRP).[5]

-

Normalize the expression data to a housekeeping gene.

-

Expected Outcome: A PPARδ agonist should induce the expression of its target genes. Co-treatment with GSK3787 should significantly attenuate this induction, demonstrating that the effect is mediated by PPARδ.

The favorable pharmacokinetic profile of GSK3787 allows for its use in animal models to probe the systemic effects of PPARδ inhibition.[4]

Experimental Protocol: In Vivo Antagonism of PPARδ in Mice

-

Animal Model: Utilize wild-type and, ideally, Pparδ-null mice to confirm receptor-dependent effects.[5]

-

Dosing:

-

Tissue Collection: At a designated time point after treatment, euthanize the animals and collect tissues of interest (e.g., colon, skeletal muscle).

-

Analysis:

Expected Outcome: In wild-type mice, the PPARδ agonist should increase the expression of target genes in specific tissues. Co-administration of GSK3787 should block this effect.[2] These effects should be absent in Pparδ-null mice, confirming the specificity of GSK3787's action.[5]

Figure 2: A generalized workflow for in vivo studies using GSK3787.

Applications in Drug Development and Disease Research

GSK3787's ability to selectively inhibit PPARδ makes it a powerful tool for investigating the therapeutic potential of targeting this receptor.

-

Cancer Research: PPARδ has been implicated in the progression of several cancers. GSK3787 has been used to demonstrate that PPARδ antagonism can inhibit the expression of pro-angiogenic and metabolic genes in cancer cell lines, although it did not affect cell proliferation in some studies.[2][5]

-

Metabolic Diseases: Given PPARδ's role in fatty acid metabolism, GSK3787 is used to dissect its contribution to metabolic homeostasis. Studies have shown its ability to reverse the effects of PPARδ agonists on genes involved in lipid metabolism.[5]

Conclusion and Future Perspectives

GSK3787 is a well-characterized, selective, and irreversible antagonist of PPARδ. Its utility in both in vitro and in vivo settings has been firmly established, providing researchers with a reliable tool to investigate the complex biology of PPARδ. As research into the therapeutic targeting of PPARδ continues, the use of chemical probes like GSK3787 will remain essential for validating novel therapeutic hypotheses and elucidating the intricate signaling pathways governed by this nuclear receptor.

References

-

Palkar, P. S., Borland, M. G., Naruhn, S., Ferry, C. H., Lee, C., Sk, U. H., Sharma, A. K., Amin, S., Murray, I. A., Anderson, C. R., Perdew, G. H., Gonzalez, F. J., Müller, R., & Peters, J. M. (2010). Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-β/δ antagonist GSK3787. Molecular pharmacology, 78(3), 419–430. [Link]

-

Palkar, P. S., Borland, M. G., Naruhn, S., Ferry, C. H., Lee, C., Sk, U. H., Sharma, A. K., Amin, S., Murray, I. A., Anderson, C. R., Perdew, G. H., Gonzalez, F. J., Müller, R., & Peters, J. M. (2010). Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787. PubMed, 78(3), 419-30. [Link]

Sources

- 1. rndsystems.com [rndsystems.com]

- 2. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist GSK3787 - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Frontier of Long-Chain Bisphosphonic Acids: A Technical Guide for Drug Development

Abstract

Long-chain bisphosphonic acids (LC-BPs) represent a pivotal evolution in the chemical and therapeutic landscape of bisphosphonate (BP) drug development. Characterized by the incorporation of extended alkyl or lipophilic side chains, these molecules exhibit distinct physicochemical properties that translate into novel mechanisms of action, altered pharmacokinetic profiles, and a broader spectrum of therapeutic applications beyond traditional bone resorption disorders. This guide provides an in-depth analysis of the synthesis, structure-activity relationships, molecular mechanisms, and emerging therapeutic potential of LC-BPs. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising class of compounds. Detailed experimental protocols and comparative data are provided to facilitate further investigation and application in oncology, parasitology, and beyond.

Introduction: Beyond the Bone-Targeting Paradigm

Bisphosphonates, as structural analogues of inorganic pyrophosphate, have long been the cornerstone for treating skeletal disorders like osteoporosis and metastatic bone disease.[1] Their high affinity for hydroxyapatite, the mineral component of bone, ensures targeted delivery and potent inhibition of osteoclast-mediated bone resorption.[2] However, this inherent hydrophilicity also restricts their bioavailability and cellular uptake in non-skeletal tissues, limiting their broader therapeutic application.[3]

The advent of long-chain bisphosphonic acids challenges this paradigm. By appending lipophilic side chains to the core P-C-P scaffold, medicinal chemists have engineered a new class of BPs with enhanced membrane permeability and altered enzymatic targets.[4] This structural modification unlocks the potential to engage intracellular pathways in a variety of cell types, extending their utility to direct anticancer and antiparasitic therapies.[5][6] This guide will dissect the critical features of LC-BPs, offering a comprehensive overview for their scientific exploration and development.

Synthesis and Chemical Diversification

The synthesis of LC-BPs leverages established phosphorus chemistry, but with modifications to accommodate the introduction of long, lipophilic R² side chains. The fundamental P-C-P backbone is typically constructed through reactions involving carboxylic acids, phosphorous acid (H₃PO₃), and phosphorus trichloride (PCl₃) or similar reagents.[7][8]

A common strategy for creating LC-BPs involves the amidation of an existing amino-bisphosphonate, such as alendronate, with a long-chain carboxylic acid. This approach offers a modular and efficient route to a diverse library of lipophilic derivatives.

Representative Experimental Protocol: Synthesis of Lipophilic Alendronate Amide Derivatives

This protocol describes a general procedure for the synthesis of N-acyl derivatives of alendronate, introducing long alkyl chains to enhance lipophilicity.

Materials:

-

Alendronate sodium

-

Long-chain carboxylic acid (e.g., lauric acid, myristic acid, palmitic acid, stearic acid)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve alendronate sodium (1 mmol), NHS (1.2 mmol), DCC (1.2 mmol), and the selected long-chain carboxylic acid (1 mmol) in anhydrous DMF.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Stir the mixture at 0°C for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

The filtrate containing the lipophilic alendronate derivative can then be purified using appropriate chromatographic techniques, such as reversed-phase HPLC.

Self-Validation: The identity and purity of the synthesized compounds must be rigorously confirmed. This involves a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are essential to confirm the covalent attachment of the alkyl chain and the integrity of the bisphosphonate moiety.[9][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to verify the exact molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed by analytical reversed-phase HPLC.

The causal logic behind this synthetic choice is its versatility. The amide bond formation is a robust and well-characterized reaction, and the availability of a wide range of fatty acids allows for the systematic tuning of the R² side chain length and, consequently, the compound's lipophilicity.

Mechanism of Action: Expanding the Target Profile

While traditional nitrogen-containing bisphosphonates (N-BPs) are well-known inhibitors of Farnesyl Pyrophosphate Synthase (FPPS) in osteoclasts, the enhanced lipophilicity of LC-BPs allows them to more effectively penetrate other cell types and engage with a broader range of enzymes in the mevalonate pathway.[11][12]

The primary molecular targets for many LC-BPs are Farnesyl Pyrophosphate Synthase (FPPS) and Geranylgeranyl Pyrophosphate Synthase (GGPPS) .[13] These enzymes are critical for the production of isoprenoid lipids (FPP and GGPP), which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[11] The disruption of protein prenylation impairs crucial cellular processes, including signaling, proliferation, and survival, leading to apoptosis in susceptible cells.[14]

The structure-activity relationship (SAR) is profoundly influenced by the R² side chain. Elongation of the alkyl chain can enhance the inhibitory potency against GGPPS, sometimes leading to dual FPPS/GGPPS inhibitors or even GGPPS-selective compounds.[11][13] This dual targeting capability is a key differentiator from many clinically used BPs and is thought to contribute to their enhanced anticancer activity.[13]

Key Experimental Protocol: FPPS/GGPPS Inhibition Assay

This protocol outlines a continuous spectrophotometric assay to determine the IC₅₀ values of LC-BPs against FPPS and GGPPS.[13]

Materials:

-

Purified recombinant human FPPS or GGPPS enzyme

-

Substrates: Isopentenyl pyrophosphate (IPP) and Geranyl pyrophosphate (GPP) for FPPS; FPP for GGPPS

-

Reaction Buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4)

-

Coupled enzyme system for phosphate detection (e.g., purine nucleoside phosphorylase)

-

Spectrophotometer (plate reader)

-

LC-BP compounds for testing

Procedure:

-

Prepare serial dilutions of the LC-BP inhibitors in the reaction buffer.

-

In a 96-well plate, add the enzyme and the LC-BP inhibitor dilutions. Pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrates (GPP and IPP for FPPS; FPP and IPP for GGPPS) and the phosphate detection system components.

-

Monitor the increase in absorbance over time, which is proportional to the rate of phosphate release from the enzymatic reaction.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Self-Validation: The assay's robustness is ensured by including positive controls (known inhibitors like zoledronate) and negative controls (no inhibitor). The Z' factor should be calculated to assess assay quality. The causality of inhibition is confirmed by observing a dose-dependent decrease in enzyme activity.

Structure-Activity Relationships and Quantitative Data

The potency of LC-BPs is highly dependent on the structure of the R² side chain. Increasing the chain length and lipophilicity often leads to enhanced cellular activity, but there is a complex interplay between enzyme inhibition, cell permeability, and potential off-target effects.[15]

| Compound Type | R² Side Chain Characteristic | Target Enzyme(s) | Typical IC₅₀ (nM) | Cellular Potency (Tumor Cells) | Reference(s) |

| Standard N-BPs | Short, polar, N-containing | FPPS | Zoledronate: ~3 | Moderate (µM range) | [12] |

| Risedronate: ~17 | |||||

| Lipophilic N-BPs | Long alkyl/alkyloxy chain with a cationic head (e.g., pyridinium) | FPPS & GGPPS | BPH-715 (GGPPS): ~45 | High (nM range) | [11][13] |

| Isoprenoid BPs | Digeranyl | GGPPS | DGBP: ~200 | High (nM range) | [11][16] |

| Fatty Acid-Derived BPs | Long alkyl chains (no nitrogen) | Parasite-specific enzymes | Varies | Effective against parasites | [6] |

Note: IC₅₀ and cellular potency values are approximate and can vary significantly based on the specific cell line and assay conditions.

Pharmacokinetics: Overcoming the Absorption Barrier

A major limitation of traditional BPs is their extremely poor oral bioavailability (<1%) due to their high hydrophilicity.[3][17] They are primarily absorbed via paracellular transport, a low-capacity pathway.[13] By increasing lipophilicity, LC-BPs can potentially shift their absorption mechanism towards transcellular transport, thereby improving oral bioavailability.[4]

While systemic pharmacokinetic data for many novel LC-BPs are still emerging, initial studies on lipophilic alendronate derivatives show significantly improved partition coefficients (Po/w), a key indicator of lipophilicity. However, increased lipophilicity can also lead to altered distribution, with less specific targeting to bone and potentially greater accumulation in other tissues.[13] This shift is advantageous for treating non-skeletal diseases but requires careful toxicological evaluation. The terminal half-life of BPs in bone is exceptionally long, measured in years, due to their incorporation into the mineral matrix and slow release during bone turnover.[3] The pharmacokinetic profile of LC-BPs in bone and other tissues remains an active area of research.

Emerging Therapeutic Applications

The unique properties of LC-BPs have opened up new therapeutic avenues, particularly in oncology and infectious diseases.

Anticancer Therapy

LC-BPs exhibit direct anticancer effects by inhibiting FPPS and/or GGPPS in tumor cells, leading to apoptosis and inhibition of proliferation, adhesion, and invasion.[14][18] Their enhanced lipophilicity allows them to achieve therapeutic concentrations in cancer cells outside the bone microenvironment.[5]

-

Non-Skeletal Tumors: Studies have shown that lipophilic BPs are significantly more potent than traditional BPs like zoledronate in inhibiting the growth of various cancer cell lines, including lung and pancreatic adenocarcinomas.[5] In vivo studies using mouse xenograft models have demonstrated that lipophilic BPs can significantly reduce tumor volume compared to zoledronate.[18]

-

Bone Metastases: While all BPs are effective at managing skeletal-related events, the direct anti-proliferative action of LC-BPs on tumor cells within the bone adds another layer of therapeutic benefit.[19][20]

Antiparasitic Agents

The mevalonate pathway is also essential for the survival of various protozoan parasites, including Trypanosoma, Plasmodium, and Toxoplasma gondii.[6][21] These organisms rely on isoprenoid biosynthesis for producing essential molecules like sterols (e.g., ergosterol) and ubiquinone.[22] The FPPS enzyme in these parasites is sufficiently different from the human ortholog to allow for selective targeting.

Lipophilic BPs have demonstrated potent activity against these parasites, both in vitro and in vivo.[15] Their increased ability to cross parasitic cell membranes is crucial for their efficacy. For example, lipophilic analogs of zoledronate show submicromolar activity against Trypanosoma brucei and have been shown to increase survival in mouse models of the infection.[15][21] This opens a promising avenue for developing new treatments for neglected tropical diseases.[6]

Conclusion and Future Directions

Long-chain bisphosphonic acids represent a significant advancement in medicinal chemistry, transforming a class of bone-targeting drugs into versatile agents with broad therapeutic potential. By rationally modifying the R² side chain to increase lipophilicity, researchers have successfully enhanced cellular uptake and expanded the molecular target profile to include key enzymes in the mevalonate pathway across different species. The potent, direct anticancer and antiparasitic activities observed in preclinical studies underscore the promise of this compound class.

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of LC-BPs to ensure their safe and effective delivery to non-skeletal targets. The development of prodrug strategies and advanced formulations, such as nanoparticle-based delivery systems, may further enhance their therapeutic index. As our understanding of the intricate structure-activity relationships continues to grow, long-chain bisphosphonic acids are poised to deliver a new generation of therapies for some of the most challenging diseases in oncology and infectious disease.

References

-

No, J. H., Rao, S. P., Min, J., et al. (2015). In Vitro and In Vivo Investigation of the Inhibition of Trypanosoma brucei Cell Growth by Lipophilic Bisphosphonates. Antimicrobial Agents and Chemotherapy, 59(12), 7558–7568. [Link]

-

No, J. H., Rao, S. P., Min, J., et al. (2015). In Vitro and In Vivo Investigation of the Inhibition of Trypanosoma brucei Cell Growth by Lipophilic Bisphosphonates. Antimicrobial Agents and Chemotherapy. [Link]

-

Chen, T., Zhao, D., & Lu, T. (2011). Synthesis and in vivo bioactivity of lipophilic alendronate derivatives against osteoporosis. Drug Development and Industrial Pharmacy, 37(6), 656-663. [Link]

-

Sleda, M. A., et al. (2024). Lipophilic bisphosphonates reduced cyst burden and ameliorated hyperactivity of mice chronically infected with Toxoplasma gondii. mBio. [Link]

-

de O. F. N., da Silva, C. F., D'Silva, C. F., et al. (2020). Bisphosphonate-Based Molecules as Potential New Antiparasitic Drugs. Molecules, 25(11), 2602. [Link]

-

Zhang, Y., Cao, R., Yin, F., et al. (2009). Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation. Journal of the American Chemical Society. [Link]

-

Xia, Y., et al. (2014). A combination therapy for KRAS-driven lung adenocarcinomas using lipophilic bisphosphonates and rapamycin. Science Translational Medicine, 6(263), 263ra161. [Link]

-

Chen, T., Zhao, D., & Lu, T. (2011). Synthesis and in vivo bioactivity of lipophilic alendronate derivatives against osteoporosis. Drug Development and Industrial Pharmacy. [Link]

-

Wiemer, A. J., et al. (2009). Recent Advances in the Development of Mammalian Geranylgeranyl Diphosphate Synthase Inhibitors. Molecules, 14(3), 1238-1251. [Link]

-

Giraudo, C., & Gioncarelli, G. (n.d.). Pharmacokinetic profile of bisphosphonates in the treatment of metabolic bone disorders. [Link]

-

Park, J., Pandya, V. R., Ezekiel, S. J., & Berghuis, A. M. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry, 8, 1233. [Link]

-

Lin, J. H. (1996). Bisphosphonates: a review of their pharmacokinetic properties. Bone, 18(2), 75-85. [Link]

-

Dunford, J. E., et al. (2001). Inhibition of FPP synthase by bisphosphonates. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Tsoumanis, A., et al. (2013). The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. The FEBS Journal. [Link]

-

Wiemer, A. J., et al. (2007). Digeranyl bisphosphonate inhibits geranylgeranyl pyrophosphate synthase. Biochemical and Biophysical Research Communications. [Link]

-

Chen, T., Zhao, D., & Lu, T. (2011). Synthesis and in vivo bioactivity of lipophilic alendronate derivatives against osteoporosis. Drug Development and Industrial Pharmacy. [Link]

-

Ferreira, D. V., et al. (2020). Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. Molecules, 25(12), 2867. [Link]

-

Mao, J., et al. (2016). Anti-Cancer Activity of Polyoxometalate-Bisphosphonate Complexes: Synthesis, Characterization, In Vitro and In Vivo Results. Journal of Medicinal Chemistry. [Link]

-

Wang, K., et al. (2010). Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway. ResearchGate. [Link]

-

Das, S., & Crockett, J. C. (2013). Targeting anti-cancer agents to bone using bisphosphonates. Bone, 55(2), 278-286. [Link]

-

Kim, J. H., et al. (2009). Bisphosphonate determination using 1H-NMR spectroscopy for biomedical applications. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Sharma, P., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry. [Link]

-

Mukkamala, D., et al. (2008). Bisphosphonate Inhibition of a Plasmodium Farnesyl Diphosphate Synthase and a General Method for Predicting Cell-Based Activity from Enzyme Data. Journal of Medicinal Chemistry. [Link]

-

Massey, A. S., et al. (2016). Potentiating the Anticancer Properties of Bisphosphonates by Nanocomplexation with the Cationic Amphipathic Peptide, RALA. Molecular Pharmaceutics. [Link]

-

Clézardin, P. (2013). Mechanisms of action of bisphosphonates in oncology: a scientific concept evolving from antiresorptive to anticancer activities. Cancer Research. [Link]

-

Demkowicz, S., et al. (2016). Synthetic Procedures Leading towards Aminobisphosphonates. Molecules, 21(8), 1045. [Link]

-

Mukherjee, S., Song, Y., & Oldfield, E. (2008). NMR Investigations of the Static and Dynamic Structures of Bisphosphonates on Human Bone: a Molecular Model. Journal of the American Chemical Society. [Link]

-

Generali, D., et al. (2016). Bisphosphonates as anticancer agents in early breast cancer: preclinical and clinical evidence. Breast Cancer Research. [Link]

-

de Souza, A. P., & de F. P. Ribeiro, A. (2020). Bisphosphonates: Pharmacokinetics, bioavailability, mechanisms of action, clinical applications in children, and effects on tooth development. Journal of Applied Oral Science. [Link]

-

Papapoulos, S. E. (2020). On the pharmacological evaluation of bisphosphonates in humans. Bone Reports. [Link]

-

Song, Y., et al. (2006). Solid-State NMR, Crystallographic, and Computational Investigation of Bisphosphonates and Farnesyl Diphosphate Synthase-Bisphosphonate Inhibitor Complexes. Journal of the American Chemical Society. [Link]

-

Gonzalez, G., et al. (2007). In vitro and in vivo Equivalence Studies of Alendronate Monosodium Tablets. Arzneimittelforschung. [Link]

-

Cukrowski, I., et al. (2009). Modeling and spectroscopic studies of bisphosphonate–bone interactions. The Raman, NMR and crystallographic investigations of Ca-HEDP complexes. Journal of Molecular Structure. [Link]

-

Cukrowski, I., et al. (2009). Modeling and spectroscopic studies of bisphosphonate-bone interactions. The Raman, NMR and crystallographic investigations of Ca-HEDP complexes. ResearchGate. [Link]

Sources

- 1. Bisphosphonates: Pharmacokinetics, bioavailability, mechanisms of action, clinical applications in children, and effects on tooth development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]

- 3. Bisphosphonates: a review of their pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic Procedures Leading towards Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bisphosphonate determination using 1H-NMR spectroscopy for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 14. Mechanisms of action of bisphosphonates in oncology: a scientific concept evolving from antiresorptive to anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo Investigation of the Inhibition of Trypanosoma brucei Cell Growth by Lipophilic Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacokinetic profile of bisphosphonates in the treatment of metabolic bone disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-Cancer Activity of Polyoxometalate-Bisphosphonate Complexes: Synthesis, Characterization, In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bisphosphonates as anticancer agents in early breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting anti-cancer agents to bone using bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro and In Vivo Investigation of the Inhibition of Trypanosoma brucei Cell Growth by Lipophilic Bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

A Technical Guide to the Thermal Stability of 1,12-Dodecanediylbis(phosphonic acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,12-Dodecanediylbis(phosphonic acid) is a molecule of significant interest in materials science and drug development, prized for its strong interactions with metal oxide surfaces and its potential as a linker or therapeutic agent.[1][2][3] Understanding its thermal stability is paramount for determining its viability in applications that involve elevated temperatures, such as device fabrication, sterilization, or formulation processes. This guide provides a comprehensive overview of the principles and methodologies for assessing the thermal stability of 1,12-dodecanediylbis(phosphonic acid), with a focus on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). We will explore the theoretical underpinnings of its decomposition and provide a detailed, field-proven protocol for its characterization.

Introduction to 1,12-Dodecanediylbis(phosphonic acid) and its Thermal Properties

1,12-Dodecanediylbis(phosphonic acid), with the chemical formula C12H28O6P2, is characterized by a long C12 alkyl chain capped at both ends by phosphonic acid groups.[1][4] This bifunctional structure imparts both hydrophobic (the alkyl chain) and hydrophilic (the phosphonic acid groups) properties, making it an effective surface modifier and cross-linking agent.[1][2] The phosphonic acid moieties are known for their strong chelation with metal ions and their ability to form robust self-assembled monolayers (SAMs) on various substrates.[2][3]

Key Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C12H28O6P2 | [1][4] |

| Molecular Weight | 330.29 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 181-187 °C | [3] |

Principles of Thermal Analysis for Phosphonic Acids

The primary techniques for evaluating the thermal stability of solid materials are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the mass of residual material.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

For phosphonic acids, thermal decomposition is a complex process that can involve dehydration, C-P bond cleavage, and oxidation of the alkyl chain.[6] The specific decomposition pathway is influenced by the molecular structure and the surrounding atmosphere (e.g., inert or oxidative).

Experimental Workflow for Thermal Stability Assessment

The following diagram outlines a robust workflow for the comprehensive thermal analysis of 1,12-dodecanediylbis(phosphonic acid).

Caption: Experimental workflow for the thermal analysis of 1,12-dodecanediylbis(phosphonic acid).

Detailed Experimental Protocol

This protocol provides a self-validating system for the determination of the thermal stability of 1,12-dodecanediylbis(phosphonic acid).

Sample Preparation

-

Drying: Place a sample of 1,12-dodecanediylbis(phosphonic acid) in a vacuum oven at 60 °C for 12 hours to remove any adsorbed water or residual solvents. The phosphonic acid groups are hygroscopic, and this step is crucial for obtaining an accurate baseline.[9]

-

Weighing: Using a microbalance, accurately weigh 5-10 mg of the dried sample into a TGA crucible (alumina or platinum). Record the exact mass.

Thermogravimetric Analysis (TGA)

| Parameter | Setting | Rationale |

| Instrument | Thermogravimetric Analyzer | Measures mass change versus temperature. |

| Atmosphere | Nitrogen (Inert) | To study the intrinsic thermal decomposition without oxidative effects. |

| Flow Rate | 50 mL/min | To ensure a consistent inert environment and purge volatile decomposition products. |

| Temperature Program | 1. Hold at 30 °C for 5 min2. Ramp from 30 °C to 600 °C at 10 °C/min | 1. To allow for thermal equilibration.2. A standard heating rate for screening thermal stability. |

| Data Collected | Mass vs. Temperature, Derivative of Mass vs. Temperature (DTG) | To identify decomposition temperatures and rates. |

Differential Scanning Calorimetry (DSC)

| Parameter | Setting | Rationale |

| Instrument | Differential Scanning Calorimeter | Measures heat flow versus temperature. |

| Atmosphere | Nitrogen (Inert) | To prevent oxidative side reactions. |

| Flow Rate | 50 mL/min | To maintain a consistent inert atmosphere. |

| Temperature Program | 1. Hold at 30 °C for 5 min2. Ramp from 30 °C to 400 °C at 10 °C/min | 1. For thermal equilibration.2. To observe melting and decomposition events. |

| Data Collected | Heat Flow vs. Temperature | To identify melting point, enthalpy of fusion, and decomposition temperatures. |

Expected Thermal Decomposition Mechanism and Data Interpretation

Based on the thermal decomposition of other phosphonic acids, a multi-step degradation process is anticipated for 1,12-dodecanediylbis(phosphonic acid).[5][6]

-

Initial Dehydration (if sample is not fully dried): A small mass loss may be observed below 150 °C, corresponding to the loss of adsorbed water.

-

Anhydride Formation: The phosphonic acid groups may undergo intermolecular dehydration to form P-O-P anhydride linkages. This is often observed in the temperature range of 150-250 °C.

-

C-P Bond Cleavage and Alkyl Chain Decomposition: At higher temperatures, typically above 300 °C, the C-P bond is expected to cleave, leading to the breakdown of the dodecane backbone. This will result in a significant mass loss.

-

Formation of a Char Residue: The phosphonic acid groups can promote the formation of a carbonaceous char, which may be stable to high temperatures.

Caption: Hypothesized thermal decomposition pathway for 1,12-dodecanediylbis(phosphonic acid).

Interpreting the Results:

| Thermal Event | Expected Temperature Range (°C) | TGA Observation | DSC Observation |

| Melting | 181-187 | No mass loss | Sharp endothermic peak |

| Anhydride Formation | 150-250 | Gradual mass loss | Broad endotherm or exotherm |

| Decomposition | >300 | Significant mass loss | Sharp exothermic peak |

| Char Formation | >500 | Stable residual mass | - |

The onset temperature of the major mass loss in the TGA curve is a key indicator of the thermal stability of the compound. The DTG curve will show the temperature at which the rate of decomposition is at its maximum. The DSC curve will confirm the melting point and indicate whether the decomposition process is endothermic or exothermic.

Conclusion

While specific experimental data on the thermal stability of 1,12-dodecanediylbis(phosphonic acid) is not widely published, a robust assessment can be performed using standard thermal analysis techniques. This guide provides the scientific rationale and a detailed experimental framework for researchers to conduct a thorough investigation. By following the outlined protocols for TGA and DSC, and by understanding the potential decomposition pathways, professionals in materials science and drug development can confidently characterize the thermal properties of this important molecule, ensuring its effective and safe application.

References

-

Hoffmann, T., Friedel, P., Harnisch, C., Häußler, L., & Pospiech, D. (2012). Investigation of thermal decomposition of phosphonic acids. Journal of Analytical and Applied Pyrolysis, 96, 43–53. [Link]

-

ResearchGate. (n.d.). Investigation of thermal decomposition of phosphonic acids | Request PDF. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Thermal gravimetric analysis of phosphonate ester- or phosphoric acid-.... Retrieved January 16, 2026, from [Link]

-

Semantic Scholar. (2012). Investigation of thermal decomposition of phosphonic acids. [Link]

-

PubChem. (n.d.). 1,12-dodecanediylbis(phosphonic acid). Retrieved January 16, 2026, from [Link]

-

Canavan, A. E., Dowden, B. F., & Eaborn, C. (1962). 55. The thermal decomposition of dialkyl alkylphosphonates: a new route to alkylphosphonic acids. Journal of the Chemical Society (Resumed), 331. [Link]

-

Sci-Hub. (n.d.). 55. The thermal decomposition of dialkyl alkylphosphonates. Retrieved January 16, 2026, from [Link]

-

Savignac, P., & Volle, J. N. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2338–2368. [Link]

-

LookChem. (n.d.). Cas 7450-59-1,(12-Phosphonododecyl)phosphonic acid. Retrieved January 16, 2026, from [Link]

Sources

- 1. CAS 7450-59-1: P,P′-1,12-Dodecanediylbis[phosphonic acid] [cymitquimica.com]

- 2. Buy Phosphonic acid, 1,12-dodecanediylbis- | 7450-59-1 [smolecule.com]

- 3. Cas 7450-59-1,(12-Phosphonododecyl)phosphonic acid | lookchem [lookchem.com]

- 4. PubChemLite - 1,12-dodecanediylbis(phosphonic acid) (C12H28O6P2) [pubchemlite.lcsb.uni.lu]

- 5. sci-hub.box [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of thermal decomposition of phosphonic acids | Semantic Scholar [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Enigma of 1,12-Dodecanediylbis(phosphonic acid): A Technical Guide for Researchers

Foreword: Navigating the Complex Solubility Landscape of a Promising Molecule

To the researchers, scientists, and drug development professionals delving into the potential of 1,12-dodecanediylbis(phosphonic acid), this guide serves as a comprehensive resource on a critical, yet sparsely documented, physicochemical property: its solubility. This long-chain bis(phosphonic acid), with its intriguing amphiphilic nature, presents both opportunities and challenges in formulation and application. While the scientific literature is replete with applications of similar molecules in materials science and medicine, a conspicuous gap exists concerning its quantitative solubility data. This guide, therefore, aims to provide a robust framework for understanding, predicting, and experimentally determining the solubility of 1,12-dodecanediylbis(phosphonic acid). We will explore its solubility based on first principles, discuss the critical factors influencing it, and provide detailed protocols for its empirical determination.

Molecular Architecture and its Inherent Influence on Solubility

1,12-Dodecanediylbis(phosphonic acid) (C₁₂H₂₈O₆P₂) is a fascinating molecule characterized by a dualistic nature. Its structure consists of a long, nonpolar dodecane (C₁₂) backbone, which imparts significant hydrophobic character.[1] At either end of this aliphatic chain are highly polar phosphonic acid (-PO(OH)₂) groups, which are hydrophilic and capable of engaging in strong hydrogen bonding and ionization.[1] This unique architecture is the primary determinant of its solubility behavior.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 7450-59-1 |

| Molecular Formula | C₁₂H₂₈O₆P₂ |

| Molecular Weight | 330.3 g/mol [2] |

| Appearance | Typically a viscous liquid or solid, depending on temperature and purity.[3] |

The molecule's extended hydrophobic chain actively resists dissolution in polar solvents like water, while the polar phosphonic acid head groups are incompatible with nonpolar organic solvents. This inherent conflict results in what is generally described as sparing solubility in both aqueous and common organic solvents .

The Critical Role of pH in Aqueous Solubility: A Qualitative Overview

The solubility of 1,12-dodecanediylbis(phosphonic acid) in aqueous media is inextricably linked to the pH of the solution. The phosphonic acid moieties are diprotic, meaning each can donate two protons. The degree of ionization of these acidic groups is governed by their acid dissociation constants (pKa values).

-

In highly acidic solutions (pH < 2): The phosphonic acid groups will be fully protonated (-PO(OH)₂), rendering the molecule in its least soluble form in water.

-

In moderately acidic to neutral solutions (pH 2-7): The first proton will be lost, forming the monoanion (-PO(O⁻)(OH)). This will increase solubility compared to the fully protonated form.

-

In alkaline solutions (pH > 8): Both protons will be lost, resulting in the dianion (-PO(O⁻)₂). In this fully ionized state, the molecule exhibits its highest aqueous solubility due to the strong ion-dipole interactions with water molecules.

The transition from a sparingly soluble acid to a more soluble salt upon deprotonation is a key characteristic that can be leveraged in formulation development.

Solubility in Organic Solvents: A Balance of Polarity and Interactions

Predicting the solubility of 1,12-dodecanediylbis(phosphonic acid) in organic solvents is complex. The general principle of "like dissolves like" provides a starting point for solvent selection.

-

Nonpolar Solvents (e.g., hexane, toluene): The long dodecane chain would favor interaction with these solvents. However, the highly polar and hydrogen-bonding phosphonic acid groups will strongly resist dissolution, leading to very poor solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can engage in hydrogen bonding with the phosphonic acid groups, potentially leading to better solubility than in nonpolar solvents. However, the long hydrophobic tail may limit overall solubility.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the phosphonic acid groups. Solubility in short-chain alcohols is likely to be higher than in water at neutral pH, but the hydrophobic chain will still play a limiting role.

Due to the high polarity of the phosphonic acid functional groups, purification of these compounds is often challenging and may necessitate the use of highly polar eluent systems in chromatography or recrystallization from polar solvents.[1]

Experimental Determination of Solubility: A Practical Guide

Given the absence of published quantitative data, experimental determination of the solubility of 1,12-dodecanediylbis(phosphonic acid) is essential for any research or development endeavor. The following section provides a detailed, field-proven protocol based on the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment:

-

1,12-Dodecanediylbis(phosphonic acid) (ensure purity is characterized)

-

Selected solvents (analytical grade or higher)

-

Thermostatically controlled shaker bath or incubator

-

Vials with screw caps and PTFE-lined septa

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or smaller)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a titration method)

Protocol:

-

Preparation: Add an excess amount of 1,12-dodecanediylbis(phosphonic acid) to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker. Agitate the samples at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the working range of the analytical method.

-

Quantification: Analyze the concentration of 1,12-dodecanediylbis(phosphonic acid) in the diluted samples using a validated analytical method.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)

Analytical Quantification of 1,12-Dodecanediylbis(phosphonic acid)

The choice of analytical method will depend on the available instrumentation and the required sensitivity.

-

High-Performance Liquid Chromatography (HPLC): Due to the lack of a strong chromophore, direct UV detection can be challenging. Derivatization or the use of alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be necessary.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for quantifying the compound.

-

Titration: For aqueous solutions, potentiometric titration with a standardized base can be used to determine the concentration of the phosphonic acid groups.

Synthesis and Purification of 1,12-Dodecanediylbis(phosphonic acid): A Brief Overview

For researchers who need to synthesize this compound, a common route involves the Michaelis-Arbuzov reaction followed by hydrolysis.

A Generalized Synthetic Pathway:

Sources

A Technical Guide to the Potential Applications of Dodecamethylenedi(phosphonic acid): A Versatile Bifunctional Molecule for Advanced Surface Engineering

Executive Summary

Dodecamethylenedi(phosphonic acid), a long-chain alpha,omega-bis(phosphonic acid), represents a compelling molecular tool for researchers in materials science, corrosion engineering, and drug development. Its structure, featuring two terminal phosphonic acid headgroups separated by a flexible twelve-carbon alkyl chain, imparts a unique combination of robust surface anchoring capabilities and opportunities for secondary functionalization or network formation. This guide synthesizes insights from the broader class of alkylphosphonic acids to forecast the significant potential of this specific molecule. Key application areas explored include the formation of highly stable, insulating self-assembled monolayers (SAMs) on metal oxide surfaces, advanced corrosion inhibition through dense hydrophobic barrier formation, the surface modification of biomedical implants to enhance osseointegration, and its use as a flexible, high-stability linker in the burgeoning field of phosphonate-based metal-organic frameworks (MOFs). This document provides the theoretical underpinnings, detailed experimental protocols, and characterization methodologies to empower researchers to harness the capabilities of dodecamethylenedi(phosphonic acid).

Molecular Profile: Dodecamethylenedi(phosphonic acid)

Structure and Physicochemical Properties

Dodecamethylenedi(phosphonic acid) is characterized by the chemical formula C₁₂H₂₈O₆P₂. Its defining features are the two phosphonic acid [-P(O)(OH)₂] groups at either end of a saturated dodecamethylene (-CH₂-)₁₂ spacer. This bifunctional architecture is central to its utility.

The phosphonic acid headgroup is a superior anchor for a wide range of metal and metal oxide surfaces, including titanium, aluminum, silicon, and their respective oxides.[1][2][3] This affinity stems from its ability to form strong, hydrolytically stable, covalent M-O-P bonds via condensation with surface hydroxyl groups.[3] The phosphonic acid moiety possesses two acidic protons, giving it a complex acid-base chemistry and multiple potential binding modes (monodentate, bidentate, tridentate) with a surface.[4]

The dodecamethylene chain provides a significant hydrophobic character and flexibility. This long alkyl spacer is critical for the formation of densely packed, ordered monolayers driven by van der Waals interactions between adjacent molecules. This packing minimizes defects and creates a formidable barrier to environmental agents.

Table 1: Predicted Physicochemical Properties of Dodecamethylenedi(phosphonic acid)

| Property | Predicted Value / Characteristic | Rationale / Significance |

| Molecular Formula | C₁₂H₂₈O₆P₂ | Confirms elemental composition. |

| Molecular Weight | ~330.28 g/mol | Calculated based on atomic weights. |

| pKₐ₁ | ~1.5 - 2.5 | Typical for the first deprotonation of an alkylphosphonic acid.[4] |

| pKₐ₂ | ~6.0 - 7.5 | Typical for the second deprotonation; influenced by the alkyl chain.[4] |

| Water Solubility | Sparingly soluble | The long C12 chain imparts significant hydrophobicity.[5] |

| Thermal Stability | High | The C-P bond is inherently stable to heat and hydrolysis.[6] |

| Surface Binding | Strong affinity for metal oxides (TiO₂, Al₂O₃, SiO₂, etc.) | Forms robust M-O-P bonds, providing long-term stability.[1][7] |

Core Application: Surface Modification via Self-Assembled Monolayers (SAMs)

The primary application for dodecamethylenedi(phosphonic acid) is the formation of SAMs to precisely control surface properties like wettability, corrosion resistance, and biocompatibility.[1] The bifunctional nature allows it to form either a well-defined monolayer with outward-facing phosphonic acid groups available for further chemistry, or potentially cross-linked, networked films for enhanced barrier properties.

Mechanism of SAM Formation

The formation of phosphonic acid SAMs is a thermodynamically driven process involving the chemisorption of the headgroups onto the substrate. The process is self-limiting, typically resulting in a single molecular layer. The subsequent ordering and densification of the monolayer are driven by the intermolecular van der Waals forces of the long alkyl chains. This ordering is critical for creating a defect-free, insulating film.[8][9]

Experimental Protocol: Formation of a SAM on Titanium

This protocol describes a robust method for creating a dodecamethylenedi(phosphonic acid) SAM on a commercially pure titanium substrate, a common material for biomedical implants.

Materials:

-

Titanium coupons (e.g., 1x1 cm²)

-

Dodecamethylenedi(phosphonic acid)

-

Anhydrous Tetrahydrofuran (THF) or Ethanol

-

Acetone, Isopropanol, Deionized (DI) Water

-

Hydrochloric Acid (HCl), Hydrogen Peroxide (H₂O₂) (for Piranha solution, use with extreme caution ) or a UV-Ozone cleaner.

Procedure:

-

Substrate Cleaning (Causality: to ensure a uniform, reactive oxide layer):

-

Sequentially sonicate the titanium coupons in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.

-

Dry the coupons under a stream of nitrogen.

-

Activate the surface to generate a high density of hydroxyl (-OH) groups. This is critical for covalent bond formation.

-

Method A (UV-Ozone): Place coupons in a UV-Ozone cleaner for 20 minutes. This is a safer and highly effective method.

-

Method B (Piranha Etch - EXTREME CAUTION): Immerse coupons in a freshly prepared 3:1 mixture of H₂O₂:HCl for 15 minutes. Rinse copiously with DI water and dry with nitrogen.

-

-

-

SAM Deposition (Causality: to allow for chemisorption and self-assembly):

-

Prepare a 1 mM solution of dodecamethylenedi(phosphonic acid) in anhydrous THF or ethanol. Sonication may be required to fully dissolve the acid.

-

Immediately immerse the freshly cleaned and activated titanium coupons in the solution in a sealed container.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature.

-

-

Post-Deposition Cleaning (Causality: to remove non-covalently bound molecules):

-

Remove the coupons from the solution and rinse thoroughly with fresh solvent (THF or ethanol).

-

Briefly sonicate (1-2 minutes) the coupons in fresh solvent to dislodge any physisorbed molecules.

-

Dry the functionalized coupons with nitrogen.

-

-

Thermal Annealing (Causality: to drive off residual solvent and improve molecular packing/ordering):

-

Place the coupons in an oven at 120-140°C for 24-48 hours.[1] This step significantly enhances the quality and stability of the monolayer.

-

Essential Characterization Techniques

Validating the formation and quality of the SAM is paramount. The following techniques provide a comprehensive picture of the modified surface.

Table 2: Key Techniques for SAM Characterization

| Technique | Information Provided | Expected Result for a High-Quality SAM |

| Contact Angle Goniometry | Surface wettability and energy.[8][10] | High static water contact angle (>100°) indicating a hydrophobic surface due to the exposed alkyl chains. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states.[10][11] | Presence of P 2p signal; high-resolution scan showing a P-O-Ti binding energy peak, confirming covalent attachment. |

| Atomic Force Microscopy (AFM) | Surface topography and roughness.[8] | A smooth, uniform surface morphology, distinct from the bare substrate. |

| PM-IRRAS / DRIFTS | Molecular orientation and presence of functional groups.[8] | Strong symmetric and asymmetric C-H stretching modes indicating well-ordered, upright alkyl chains. |

Application in Corrosion Inhibition

Dodecamethylenedi(phosphonic acid) is a prime candidate for protecting metals like steel and aluminum from corrosion in aqueous environments.[12] The mechanism relies on the dual action of strong surface chelation by the phosphonate headgroups and the formation of a dense, hydrophobic barrier by the interdigitated alkyl chains, which physically blocks corrosive species like water and chloride ions from reaching the metal surface.[11][12]

Experimental Protocol: Electrochemical Evaluation

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides quantitative data on the performance of a corrosion-inhibiting film.

Setup:

-

A three-electrode electrochemical cell (working electrode: coated metal sample; reference electrode: Ag/AgCl or SCE; counter electrode: platinum mesh).

-

Potentiostat with EIS capability.

-

Corrosive medium (e.g., 3.5 wt% NaCl solution).

Procedure:

-

Sample Preparation: Prepare metal coupons as described in Protocol 2.2. An uncoated, cleaned coupon serves as the control.

-

Cell Assembly: Mount the coupon as the working electrode, ensuring a defined surface area is exposed to the electrolyte.

-

Stabilization: Immerse the cell and allow the open circuit potential (OCP) to stabilize for at least 60 minutes.

-

EIS Measurement:

-

Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV) around the OCP.

-

Scan a frequency range from high (e.g., 100 kHz) to low (e.g., 10 mHz).

-

-

Data Analysis:

-

Model the resulting Nyquist and Bode plots using an appropriate equivalent electrical circuit (EEC).

-

Extract the polarization resistance (Rp) value, which is inversely proportional to the corrosion rate. A higher Rp indicates better corrosion protection.

-

Table 3: Representative EIS Data for Steel in 3.5% NaCl

| Sample | Polarization Resistance (Rp) (kΩ·cm²) | Inhibition Efficiency (%) | Interpretation |

| Bare Steel (Control) | 1.5 | - | High corrosion rate. |

| Steel + Dodecamethylenedi(phosphonic acid) SAM | 250 | 99.4 | Excellent corrosion protection due to a stable, insulating film. |

Note: Inhibition Efficiency (%) = [(Rp_inhibitor - Rp_control) / Rp_inhibitor] x 100

Potential in Biomaterials and Biomedical Devices

The modification of implant surfaces is critical for ensuring successful integration with host tissue. Phosphonic acids are particularly promising for modifying titanium implants due to their ability to mimic the phosphate chemistry of bone.[6][7]

-

Enhanced Osseointegration: A SAM of dodecamethylenedi(phosphonic acid) can alter the surface energy and chemistry of a titanium implant to be more favorable for osteoblast adhesion and proliferation, potentially accelerating bone healing.[7]

-

Platform for Drug Delivery: The terminal phosphonic acid groups of a pre-formed SAM can serve as new anchoring points. This allows for the covalent attachment of therapeutic agents, such as anti-inflammatory drugs or bone growth factors, directly onto the implant surface for localized delivery.

-

Improved Biocompatibility: The stable, well-ordered monolayer can act as a barrier, reducing the leaching of metal ions from the implant into the surrounding tissue.[6]

Role as a Linker in Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials with vast potential in gas storage, catalysis, and sensing. Phosphonate-based MOFs are gaining significant attention due to their superior thermal and hydrolytic stability compared to their more common carboxylate-based counterparts.[13][14][15]

Dodecamethylenedi(phosphonic acid) can serve as a long, flexible organic linker. Its use would lead to the formation of novel MOF architectures with unique properties:

-

High Flexibility: The C12 chain can allow the framework to exhibit dynamic "gate-opening" or "breathing" behaviors in response to guest molecules.

-

Hydrophobicity: The alkyl nature of the linker would create hydrophobic pores, which could be advantageous for the selective adsorption of nonpolar molecules or for applications in aqueous environments where framework stability is paramount.[13]

-

Exceptional Stability: The inherent strength of the metal-phosphonate bond would result in MOFs that are robust under harsh chemical and thermal conditions.[14][16]

Conclusion and Future Outlook

Dodecamethylenedi(phosphonic acid) is a molecule of significant technological promise, bridging the gap between surface science, corrosion engineering, biomaterials, and coordination chemistry. While this guide has drawn upon established principles from related phosphonic acids, direct experimental validation of its properties is a rich area for future research. Key avenues for exploration include the optimization of SAM formation on various technologically relevant substrates, the investigation of its performance as a corrosion inhibitor under dynamic industrial conditions, the functionalization of its terminal groups for targeted drug delivery applications, and the synthesis and characterization of novel, flexible phosphonate MOFs. As a versatile molecular building block, dodecamethylenedi(phosphonic acid) offers a robust platform for developing next-generation materials and surface technologies.

References

- DTPMP - Wikipedia. (n.d.).

- Hähner, G., et al. (2010). Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution. PubMed.

- Lopinski, G. P., et al. (n.d.). Structure and order of phosphonic acid-based self-assembled monolayers on Si(100). Unknown Source.

- Tsai, W.-T., et al. (n.d.). Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy. MDPI.

- BenchChem. (n.d.). Application Notes and Protocols for m-PEG9-phosphonic acid in Targeted Drug Delivery Systems.

- Lopinski, G. P., et al. (n.d.). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). Unknown Source.

- Wang, D., et al. (2014). Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning. PubMed.

- Yokomatsu, T. (n.d.). [Synthesis of phosphonic acid and phosphinic acid derivatives for development of biologically active compounds]. PubMed.

- Armstrong, J. L., et al. (2013). Efficient modification of metal oxide surfaces with phosphonic acids by spray coating. Unknown Source.

- ChemicalBook. (2025). N-DODECYLPHOSPHONIC ACID | 5137-70-2.

- National Institutes of Health. (n.d.). CID 158796521 | C24H54O6P2. PubChem.

- Sevrain, C., et al. (2017). Phosphonic acid: preparation and applications. PMC - NIH.

- Demel, J. (n.d.). Metal–Organic Frameworks Based on Phosphinates. Unknown Source.

- Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate.

- Alov, O., et al. (2020). Phosphonic acid-functionalized poly(amido amine) macromers for biomedical applications. Unknown Source.

- IRO Group Inc. (n.d.). DTPMP, DTPMPA, DETPMP, Diethylenetriamine Pentamethylene Phosphonic acid.

- Reinste. (n.d.). Phosphonic Acid Derivatives: Unlocking Research Potential and Industrial Applications in India. Reinste Updates.

- Sevrain, C., et al. (n.d.). Phosphonic acid: Preparation and applications. Mendeley.

- Unknown. (2021). Phosphonate‐Type Pseudo‐Grafted Precursor: Efficient Surface Modification of Silica. Unknown Source.

- Unknown. (2025). Surface Modification Using Phosphonic Acids and Esters | Request PDF. ResearchGate.

- National Institutes of Health. (n.d.). Phosphonic acid, P-dodecyl- | C12H27O3P | CID 78816. PubChem.

- Unknown. (n.d.). Summary of the synthetic routes to prepare phosphonic acids detailed in... ResearchGate.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Phosphonous Acid-Functionalized Polymers for Drug Delivery.

- Frey, M., et al. (n.d.). Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. MDPI.

- Kluczka, J., & Wolska, J. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. MDPI.

- Unknown. (2020). Phosphonate Metal–Organic Frameworks: A Novel Family of Semiconductors. Unknown Source.

- Machalitzky, J., et al. (2022). Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel. MDPI.

- Ataman Kimya. (n.d.). DIETHYLENETRIAMINE PENTAMETHYLENE PHOSPHONIC ACID.

- Unknown. (2025). Surface Modification of Titanium with Phosphonic Acid To Improve Bone Bonding: Characterization by XPS and ToF-SIMS | Request PDF. ResearchGate.

- Unknown. (n.d.). Supercapacitors comprising phosphonate and arsonate metal organic frameworks (mofs) as active electrode materials. Google Patents.

- IRO CHEM. (2018). HEDP - The Best Organic Phosphonic Antiscale and Corrosion Inhibitor.

- Demel, J., et al. (n.d.). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. PMC - NIH.

- Unknown. (n.d.). Phosphonic acid vs phosphonate metal organic framework influence on mild steel corrosion protection | Request PDF. ResearchGate.

- Unknown. (2025). Surface Modification of Aluminum Flakes with Amino Trimethylene Phosphonic Acid: Studying the Surface Characteristics and Corrosion Behavior of the Pigment in the Epoxy Coating | Request PDF. ResearchGate.

- Wilson, A. D., et al. (n.d.). A preliminary study of experimental polyacid-modified composite resins ('compomers') containing vinyl phosphonic acid. PubMed.

- Unknown. (2025). Pretreatment of industrial phosphoric acid by dolomitic sediment: Optimization using design of experiments. ResearchGate.

Sources

- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphonic acid: Preparation and ... preview & related info | Mendeley [mendeley.com]

- 3. researchgate.net [researchgate.net]

- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-DODECYLPHOSPHONIC ACID | 5137-70-2 [chemicalbook.com]

- 6. updates.reinste.com [updates.reinste.com]

- 7. researchgate.net [researchgate.net]

- 8. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure and order of phosphonic acid-based self-assembled monolayers on Si(100). | Semantic Scholar [semanticscholar.org]

- 10. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy [mdpi.com]

- 12. mdpi.com [mdpi.com]